molecular formula C18H11NO3 B2435833 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one CAS No. 881877-45-8

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one

Cat. No.: B2435833
CAS No.: 881877-45-8
M. Wt: 289.29
InChI Key: JQVFQHUHVDYTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a useful research compound. Its molecular formula is C18H11NO3 and its molecular weight is 289.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformation

4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is involved in various chemical synthesis processes. It reacts with phenylmalonyl dichloride and 3-phenylpropynamide to produce different compounds, including malonamic acid esters, and undergoes transformations with nucleophiles like hydrazine to form 1,2,4-triazole. These reactions are crucial in the synthesis of more complex molecules and have applications in developing new pharmaceuticals and materials (Komarov et al., 2005).

Acid Properties and Biological Media Behavior

The compound exhibits properties of weak OH acids and is easily methylated to form 4-methoxy derivatives. Its behavior in biological media, mainly existing in neutral form, is significant for its potential applications in biological and pharmaceutical research (Lalaev et al., 2006).

Formation of Carboxyketenes

In studies exploring carboxyketenes, 4-hydroxy-1,3-oxazin-6-ones have been used to prepare new derivatives and investigate their reactions under thermal conditions. This research is relevant for understanding the formation and stability of various ketenes, which are valuable in organic synthesis and material science (George et al., 2007).

Antimicrobial Activity

Research into the antimicrobial properties of 4-hydroxy-6H-oxazin-6-ones has shown significant bactericidal activity against bacteria like Staphylococcus aureus. These findings are vital for the development of new antibiotics and treatments for bacterial infections (Chernov et al., 2017).

Hydroxyapatite Catalyzed Cyclization

The compound's use in hydroxyapatite catalyzed cyclization processes for synthesizing oxazine derivatives is another area of research. This method is important for creating various organic compounds efficiently and sustainably (Thirunarayanan, 2014).

Chiral Oxazinones Synthesis

This compound is used in synthesizing chiral oxazinones, contributing to the study of stereochemistry and the development of chiral compounds in pharmaceutical and material sciences (Chang et al., 1994).

Synthesis of Novel Derivatives

The compound plays a role in the synthesis of novel derivatives, such as benzoxazinone derivatives, highlighting its versatility and importance in creating new compounds for various applications (Guguloth, 2021).

Properties

IUPAC Name

4-hydroxy-5-phenyl-2-(2-phenylethynyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-17-16(14-9-5-2-6-10-14)18(21)22-15(19-17)12-11-13-7-3-1-4-8-13/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVFQHUHVDYTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.